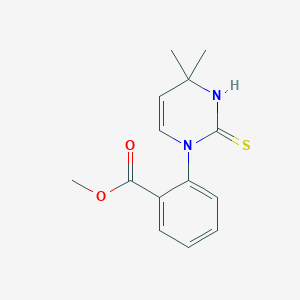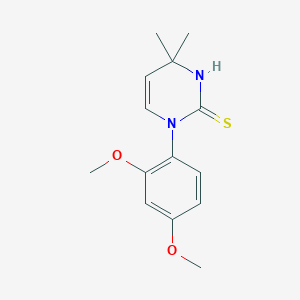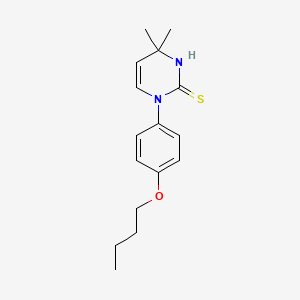
methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Übersicht
Beschreibung
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (MDMPB) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the pyrimidine family and is composed of two different functional groups, a methyl group and a mercapto group. MDMPB is a white crystalline solid at room temperature and has a melting point of 126-127°C. It is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been used as a tool in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a potential anti-cancer agent. methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has also been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in the development of various diseases. Additionally, methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been used to study the effects of various drugs on cell metabolism and to study the biological activities of polyphenols.
Wirkmechanismus
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation. methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate binds to the active site of the enzyme and blocks its activity, thus preventing the production of prostaglandins.
Biochemical and Physiological Effects
methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation. Additionally, methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been shown to inhibit the production of nitric oxide, a molecule involved in the regulation of blood pressure. Finally, methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been shown to have antioxidant activity, which may protect cells from damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easily synthesized. Additionally, it is a potent inhibitor of the enzyme COX-2, making it a useful tool for studying the effects of prostaglandin production. A limitation is that it is not very stable in solution and must be stored at -20°C to prevent degradation.
Zukünftige Richtungen
There are a number of potential future directions for research using methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate. One potential direction is to further study its effects on cell metabolism and the biological activities of polyphenols. Additionally, methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate could be used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in the development of various diseases. Finally, methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate could be used to study the effects of various drugs on cell metabolism and to investigate the role of nitric oxide in the regulation of blood pressure.
Eigenschaften
IUPAC Name |
methyl 2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)8-9-16(13(19)15-14)11-7-5-4-6-10(11)12(17)18-3/h4-9H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMQGBSNMWTIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)












